6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Overview
Description
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid is a fluorinated organic compound with the molecular formula C8H10F2O2. It is characterized by a spirocyclic structure, which means it has a bicyclic system where two rings are joined at a single atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the fluorination of a precursor spirocyclic compound followed by carboxylation. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize by-products and ensure the safety of the operations.
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of fluorination on biological systems. It may serve as a probe to understand the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved pharmacokinetic properties. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for various applications requiring high-performance fluorinated compounds.
Mechanism of Action
The mechanism by which 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms in the compound can influence its binding affinity and selectivity, making it a valuable tool in drug design.
Comparison with Similar Compounds
2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
2-({[(tert-butoxy)carbonyl]amino}methyl)-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
Uniqueness: 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid is unique due to its specific fluorination pattern and spirocyclic structure. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-7(4-8)1-5(2-7)6(11)12/h5H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCRDQMFKNZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-45-3 | |
Record name | 6,6-difluorospiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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